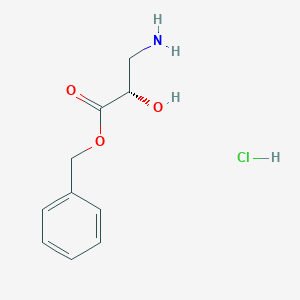(S)-Isoserine benzyl ester, hydrochloride
CAS No.: 133153-66-9
Cat. No.: VC4264231
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 133153-66-9 |
|---|---|
| Molecular Formula | C10H14ClNO3 |
| Molecular Weight | 231.68 |
| IUPAC Name | benzyl (2S)-3-amino-2-hydroxypropanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 |
| Standard InChI Key | FETCUBOMIICFNI-FVGYRXGTSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C(CN)O.Cl |
Introduction
Structural and Molecular Characteristics
(S)-Isoserine benzyl ester hydrochloride (CAS: 91224-37-2) is an α-hydroxy-β-amino acid derivative with the molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.67 g/mol. Its structure comprises a benzyl ester group at the hydroxyl position and a hydrochloride salt at the amino group, stabilizing the compound for synthetic applications . The stereochemistry at the α-carbon (S-configuration) is critical for its biological activity, as evidenced by its role in enantioselective syntheses .
Key Structural Features:
-
Benzyl ester moiety: Enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling.
-
Hydrochloride salt: Improves stability and crystallinity.
-
Quaternary stereocenter: Enables diastereoselective alkylation, a property exploited in β²,²-amino acid synthesis .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized from L-isoserine through a multi-step process involving protection, esterification, and salt formation:
-
Protection of amino group: Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are introduced to shield the amine during subsequent reactions .
-
Esterification: Benzyl alcohol reacts with the hydroxyl group under acid catalysis (e.g., HCl, CSA) to form the benzyl ester .
-
Deprotection and salt formation: Acidic cleavage of the Boc group followed by treatment with HCl yields the hydrochloride salt .
-
Starting material: Boc-L-isoserine methyl ester (1.0 equiv).
-
Reagents: Benzyl alcohol (2.0 equiv), camphorsulfonic acid (CSA, 0.2 equiv), toluene, reflux (110°C, 2 h).
-
Yield: 70–85% after column chromatography (hexane/EtOAc, 7:3).
Diastereoselective Alkylation
Quantum mechanical studies reveal that alkylation at the α-position proceeds via a concave-face transition state, favoring retention of configuration due to reduced steric hindrance . This property enables the synthesis of quaternary stereocenters in β²,²-amino acids, valuable in peptidomimetics .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₀H₁₄ClNO₃ |
| Molecular weight | 231.67 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; insoluble in H₂O |
| Melting point | 197–200°C (decomposes) |
| Optical rotation | [α]²⁵D = -12° (c = 1, 80% acetic acid) |
Data aggregated from PubChem and synthetic studies .
Applications in Medicinal Chemistry
Aminopeptidase N (APN) Inhibition
(S)-Isoserine derivatives exhibit potent inhibitory activity against APN/CD13, a metalloprotease overexpressed in cancer cells. In a 2012 study, compound 14b (a derivative) showed an IC₅₀ of 12.2 μM against APN, comparable to bestatin (IC₅₀ = 7.3 μM) . The benzyl ester group enhances cell permeability, making it a viable precursor for antitumor agents .
Peptidomimetic Design
The compound’s rigid bicyclic scaffold facilitates the synthesis of β²,²-amino acids, which mimic natural peptide backbones while resisting proteolytic degradation . For example, α-benzylisoserine derivatives have been incorporated into cyclic sulfamidates for regioselective ring-opening reactions, yielding norlanthionine analogs .
Protein Modification
Benzyl esters are employed in genetic code expansion (GCE) to introduce non-canonical amino acids into proteins. This technique enables site-specific modifications, such as pyroglutamation or hydroxamic acid incorporation, for epigenetic research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume